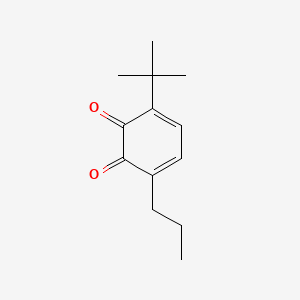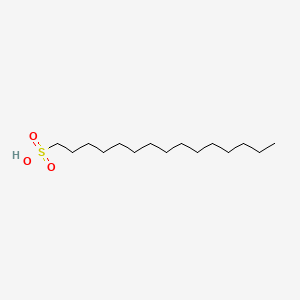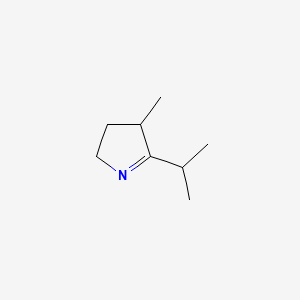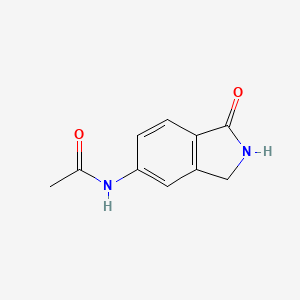
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves several synthetic routes and reaction conditions. The compound is typically synthesized through the acetylation of 3Beta,5Beta-Tetrahydro Cortisone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroid metabolites.
Biology: The compound is utilized in studies related to steroid metabolism and enzyme activity.
Medicine: Research involving this compound can provide insights into the development of steroid-based drugs.
Mécanisme D'action
The mechanism of action of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in steroid metabolism. It can act as a substrate or inhibitor for these enzymes, thereby influencing the production and regulation of steroid hormones .
Comparaison Avec Des Composés Similaires
3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate can be compared with other similar compounds, such as:
Cortisone: A corticosteroid hormone used to treat inflammation.
Hydrocortisone: Another corticosteroid with anti-inflammatory properties.
Prednisone: A synthetic corticosteroid used to treat various inflammatory and autoimmune conditions.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in steroid metabolism .
Propriétés
Formule moléculaire |
C25H36O7 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
Clé InChI |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)




![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)







